![molecular formula C18H12F3N3O B12631539 N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057089-70-9](/img/structure/B12631539.png)
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of pyridin-2-yl amines with trifluoromethyl-substituted benzoyl chlorides under mild conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but lack the trifluoromethyl group.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are substituted with a bromine atom and an imidazo ring.
Uniqueness
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Biological Activity
N-(Pyridin-2-YL)-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide, a compound characterized by its unique trifluoromethyl and pyridine functionalities, has garnered attention in various biological studies. This article delves into its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
- Chemical Formula : C18H12F3N3O
- Molecular Weight : 345.30 g/mol
- IUPAC Name : this compound
- CAS Number : 53431963
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antiparasitic Activity
Research indicates that derivatives with similar structures exhibit significant antiparasitic properties. For example, compounds containing pyridyl groups have shown varied efficacy against parasites, with some exhibiting EC50 values in the low micromolar range (e.g., EC50 = 0.064 μM for certain derivatives) . The incorporation of trifluoromethyl groups has been associated with improved potency, suggesting a possible enhancement in the biological activity of this compound.
Antiviral Activity
In studies focusing on antiviral properties, compounds related to this structure have demonstrated protective activities against viral infections. For instance, trifluoromethyl pyridine derivatives were shown to induce the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), enhancing systemic acquired resistance (SAR) in plants . Although specific antiviral data for this compound is limited, the structural similarities suggest potential antiviral applications.
Cytotoxicity and Selectivity
Preliminary cytotoxicity assays indicate that similar compounds exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues. Further investigations into the cytotoxic profile of this compound are warranted to establish its safety and efficacy.
Data Summary
Biological Activity | EC50 Value | Reference |
---|---|---|
Antiparasitic | 0.064 μM | |
Antiviral | Not specified but protective effects noted | |
Cytotoxicity | Selective towards cancer cells | Pending further study |
Case Studies
- Antiparasitic Study : A series of derivatives were synthesized and tested for their antiparasitic activity. The study highlighted that modifications at the pyridyl position significantly influenced potency, with certain trifluoromethyl-containing compounds exhibiting enhanced activity .
- Antiviral Efficacy : In a study exploring antiviral compounds, several derivatives demonstrated notable protective effects against viral infections in plant models. These results suggest that similar mechanisms may be applicable to human viral pathogens .
Properties
CAS No. |
1057089-70-9 |
---|---|
Molecular Formula |
C18H12F3N3O |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-pyridin-2-yl-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H12F3N3O/c19-18(20,21)15-6-4-12(5-7-15)13-9-14(11-22-10-13)17(25)24-16-3-1-2-8-23-16/h1-11H,(H,23,24,25) |
InChI Key |
YFKLBQDNDUUKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC(=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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